3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
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Overview
Description
3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid is an organic compound featuring a cyclopropane ring substituted with a bromophenyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromobenzyl bromide with difluorocarbene, generated in situ from a difluoromethylene source such as difluoromethyltriphenylphosphonium bromide. The reaction is usually carried out in the presence of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Major Products:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Carboxylate salts.
Reduction Products: Alcohol derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the difluorocyclopropane moiety can form hydrogen bonds or van der Waals interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but differs in its isoxazole ring structure.
4-Bromophenylacetic acid: Similar in having a bromophenyl group but lacks the difluorocyclopropane moiety.
Uniqueness: 3-(4-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid is unique due to its combination of a bromophenyl group with a difluorocyclopropane ring, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C10H7BrF2O2 |
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Molecular Weight |
277.06 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7BrF2O2/c11-6-3-1-5(2-4-6)7-8(9(14)15)10(7,12)13/h1-4,7-8H,(H,14,15) |
InChI Key |
GYKLECAKZLVRBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(C2(F)F)C(=O)O)Br |
Origin of Product |
United States |
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